molecular formula C15H11N3O5S2 B2365923 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955810-92-1

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2365923
CAS No.: 955810-92-1
M. Wt: 377.39
InChI Key: PHVCACOULDPXGP-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a nitrobenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by sulfonylation to attach the methylsulfonyl group. The final step involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.

Scientific Research Applications

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methylsulfonyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-methylsulfonyl-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-8-10(18(20)21)5-6-13(12)24-15/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVCACOULDPXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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